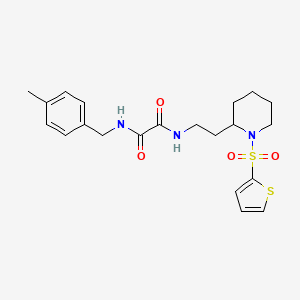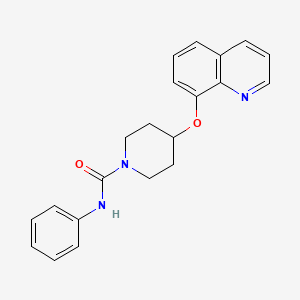
N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The structure of this compound includes a quinoline moiety, which is known for its diverse biological activities, and a piperidine ring, which is commonly found in many pharmacologically active compounds.
Mechanism of Action
Target of Action
The primary target of N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide, also known as PF-750, is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide .
Mode of Action
PF-750 acts as a potent, time-dependent, and irreversible inhibitor of FAAH . It exhibits its inhibitory action by carbamylating the catalytic serine nucleophile of FAAH . The IC50 values are 0.6 and 0.016 μM when preincubated with recombinant human FAAH for 5 and 60 minutes, respectively .
Biochemical Pathways
The inhibition of FAAH by PF-750 affects the endocannabinoid signaling pathway . FAAH is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, PF-750 prevents the breakdown of anandamide, leading to its accumulation and prolonged action .
Pharmacokinetics
It’s also known that PF-750 is highly selective in vivo, as determined by activity-based protein profiling .
Result of Action
The inhibition of FAAH by PF-750 leads to the accumulation of anandamide, which can bind to cannabinoid receptors and produce various effects . In animal models, PF-750 has shown potent antinociceptive effects, reducing both inflammatory and noninflammatory pain . It has also been observed that a single oral administration of PF-750 at 1 mg/kg showed in vivo efficacy for 24 hours .
Action Environment
It’s known that pf-750 is highly selective for faah and shows no discernable off-site activity up to 500 μm . This suggests that PF-750 is likely to maintain its efficacy in various biological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized using various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. For instance, the quinoline derivative can be reacted with piperidine in the presence of a suitable base to form the desired product.
Formation of Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate product with an appropriate isocyanate or by using a coupling reagent such as carbonyldiimidazole.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial activity.
Piperidine Derivatives: Such as piperidine itself and its various substituted forms, which are found in many pharmacologically active compounds.
Uniqueness: N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is unique due to its combined structural features of quinoline and piperidine, which may confer a distinct pharmacological profile. Its potential to interact with multiple molecular targets makes it a versatile compound for drug development.
Properties
IUPAC Name |
N-phenyl-4-quinolin-8-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(23-17-8-2-1-3-9-17)24-14-11-18(12-15-24)26-19-10-4-6-16-7-5-13-22-20(16)19/h1-10,13,18H,11-12,14-15H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVIAPUMYYMUNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
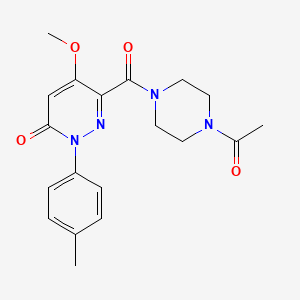
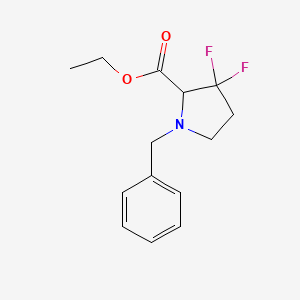
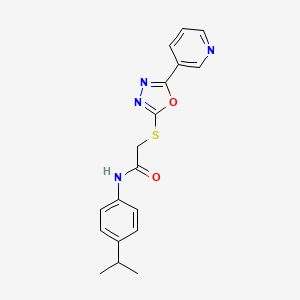
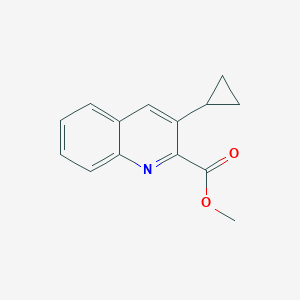
![N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide](/img/structure/B2354174.png)
![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)

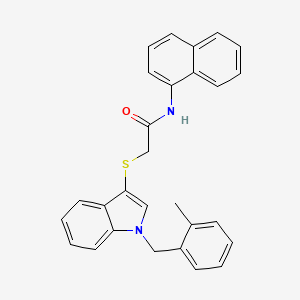
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2354180.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354181.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2354184.png)
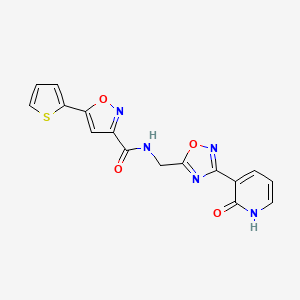
![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)
